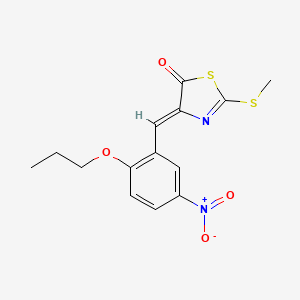![molecular formula C10H10N2O2S B5175395 4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one](/img/structure/B5175395.png)
4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one, also known as PMA, is a chemical compound that has been of interest to scientists due to its potential therapeutic uses. PMA is a thiazole derivative and has been found to have various biochemical and physiological effects, making it a promising candidate for research in the field of medicine.
Mechanism of Action
4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one's mechanism of action involves the inhibition of various enzymes and signaling pathways. 4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one has been found to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling. Additionally, 4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one has been found to have various biochemical and physiological effects. Studies have shown that 4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one can induce apoptosis in cancer cells, prevent cognitive decline in Alzheimer's disease, and reduce inflammation. Additionally, 4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one has been found to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one in lab experiments is its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer research. Additionally, 4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one has been found to have neuroprotective effects, making it a potential candidate for research in the field of neuroscience. However, one limitation of using 4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one in lab experiments is its potential toxicity, which can limit its use in vivo.
Future Directions
There are several future directions for research on 4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one. One direction is to investigate its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration of 4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one for therapeutic use. Finally, research is needed to investigate the potential side effects of 4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one and its long-term safety.
Synthesis Methods
4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one can be synthesized through a multistep process involving the reaction of 4-hydroxybenzaldehyde with methylamine and thioacetamide. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one has been studied extensively for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Studies have shown that 4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, 4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one has been found to have neuroprotective effects and can prevent cognitive decline in Alzheimer's disease.
properties
IUPAC Name |
4-(4-hydroxy-N-methylanilino)-5H-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-12(9-6-15-10(14)11-9)7-2-4-8(13)5-3-7/h2-5,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILABXGBVATYVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=O)SC1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-hydroxy-3-methoxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5175321.png)
![1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5175327.png)
![N-(2-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5175335.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5175347.png)
![methyl 5-(2-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5175359.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-2-furamide](/img/structure/B5175370.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B5175376.png)

![5,12-bis(4-methylphenyl)-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5175391.png)

![2-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5175417.png)
![1-[4-(3-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5175432.png)